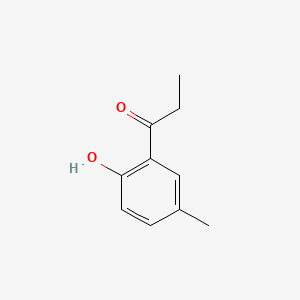

2'-Hydroxy-5'-methylpropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZJBPYDVCLMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870809 | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-45-4 | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-5'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Hydroxy-5'-methylpropiophenone CAS 938-45-4

An In-Depth Technical Guide to 2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS Number 938-45-4, is a substituted aromatic ketone that serves as a pivotal intermediate in various fields of chemical synthesis.[1][2] Structurally, it is a derivative of propiophenone featuring a hydroxyl group at the ortho position and a methyl group at the para position relative to the propanoyl substituent. This unique arrangement of functional groups—a chelating hydroxyl group, a reactive ketone, and an aromatic ring—renders it a versatile building block for the synthesis of more complex molecules. Its significance is particularly pronounced in the development of pharmaceuticals, specialty polymers, and as a key component in cosmetic formulations.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthetic routes, analytical characterization, key applications, and safety protocols.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a chemical intermediate are fundamental to its successful application in research and development. This compound is typically a colorless to pale yellow liquid at room temperature.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| CAS Number | 938-45-4[3][4] |

| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)propan-1-one[2][4] |

| Synonyms | 2-Propionyl-p-cresol[4][5] |

| Molecular Formula | C₁₀H₁₂O₂[3][4] |

| Molecular Weight | 164.20 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.070 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.545[3] |

| Boiling Point | 80 - 110 °C[1] |

| InChI Key | CXZJBPYDVCLMFX-UHFFFAOYSA-N[3][4] |

| SMILES | CCC(=O)c1cc(C)ccc1O[3] |

Solubility Profile While specific quantitative solubility data is not widely published, the molecular structure provides strong indicators of its solubility. The phenolic hydroxyl group allows for hydrogen bonding, while the overall molecule possesses significant nonpolar character due to the aromatic ring and alkyl substituents. It is expected to be practically insoluble in water but soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[6][7] This solubility profile is critical for its use in organic synthesis, allowing for a wide range of reaction conditions.

Section 2: Synthesis and Mechanism

The most prominent and industrially relevant synthetic route to hydroxyaryl ketones like this compound is the Fries Rearrangement .[8] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[8] The reaction is selective, with lower temperatures generally favoring the para-isomer and higher temperatures favoring the ortho-isomer.[9]

Proposed Synthetic Pathway A logical and efficient synthesis of this compound involves a two-step process starting from commercially available p-cresol.

-

Esterification: p-Cresol is first reacted with propionyl chloride or propionic anhydride to form the corresponding ester, p-cresyl propionate. This is a standard acylation reaction.

-

Fries Rearrangement: The resulting p-cresyl propionate is then subjected to the Fries Rearrangement using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target molecule.[8][9] The intramolecular rearrangement places the propionyl group primarily at the ortho position to the hydroxyl group due to the directing effect of the existing methyl group and chelation with the catalyst.

Causality in Synthesis The choice of the Fries Rearrangement is dictated by its efficiency in forming C-C bonds on an aromatic ring starting from a more easily accessible C-O bond in the phenolic ester. The Lewis acid catalyst (AlCl₃) is crucial as it coordinates with the carbonyl oxygen of the ester, making the acyl group a more potent electrophile and facilitating its migration to the electron-rich aromatic ring. Temperature control is a key parameter; higher temperatures are typically required to overcome the activation energy for the formation of the thermodynamically more stable, chelated ortho-isomer.[9]

Section 3: Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical intermediate. A combination of spectroscopic and chromatographic methods is employed for the comprehensive analysis of this compound.

Workflow for Analytical Characterization A standard workflow begins with chromatography to assess purity, followed by a suite of spectroscopic techniques for definitive structural elucidation.

Expected Spectroscopic Data Based on its molecular structure, the following spectral characteristics are predicted:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~12.0 ppm (s, 1H): Phenolic -OH, deshielded due to intramolecular H-bonding with the ketone. ~7.5-6.8 ppm (m, 3H): Aromatic protons. ~2.9 ppm (q, 2H): -CH₂- of the ethyl group. ~2.3 ppm (s, 3H): Ar-CH₃ protons. ~1.1 ppm (t, 3H): -CH₃ of the ethyl group. |

| ¹³C NMR | ~205 ppm: Ketone C=O. ~160-115 ppm: 6 aromatic carbon signals. ~35 ppm: -CH₂- of the ethyl group. ~20 ppm: Ar-CH₃. ~8 ppm: -CH₃ of the ethyl group. |

| IR (Infrared) | ~3400-3100 cm⁻¹ (broad): O-H stretch (intramolecular H-bonded). ~3050 cm⁻¹: Aromatic C-H stretch. ~2970 cm⁻¹: Aliphatic C-H stretch. ~1650 cm⁻¹ (strong): C=O stretch (conjugated and H-bonded). ~1600, 1480 cm⁻¹: Aromatic C=C stretches. |

| MS (Mass Spec.) | m/z 164: Molecular ion peak [M]⁺. m/z 135: Loss of the ethyl group (-C₂H₅), a common fragmentation. m/z 121: Subsequent loss of CO, forming a methyl-substituted phenol fragment. |

Section 4: Key Applications in Research and Development

The utility of this compound stems from its capacity to act as a versatile scaffold for building molecular complexity.

-

Pharmaceutical Synthesis : This compound is a valuable precursor in the development of analgesics and anti-inflammatory medications.[1][2] The phenolic hydroxyl and ketone functionalities are ideal handles for further chemical transformations, such as etherification, esterification, or condensation reactions, to build the core structures of pharmacologically active agents. For example, the hydroxyl group can be modified to improve bioavailability, while the ketone can be a site for forming heterocyclic rings common in drug molecules.

-

Cosmetic and Personal Care Formulations : In the cosmetics industry, derivatives of hydroxyaryl ketones are used as effective UV filters in sunscreen formulations.[1] The phenolic structure is inherently capable of absorbing UV radiation and dissipating the energy harmlessly. Furthermore, the phenolic hydroxyl group imparts antioxidant properties, making its derivatives useful for protecting skin and stabilizing formulations against oxidative degradation.[1][2]

-

Other Industrial Applications : The compound also serves as an intermediate in the synthesis of agrochemicals and specialty polymers, where its structure can be incorporated to create materials with enhanced thermal stability, UV resistance, or specific adhesive properties.[2]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Profile The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It may cause skin and eye irritation upon direct contact.[10]

Protocol for Safe Handling and Storage

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[11] Emergency eye wash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[10]

-

First Aid :

-

Ingestion : If swallowed, rinse mouth and call a poison center or doctor immediately.[10][11] Do not induce vomiting.[11]

-

Skin Contact : Wash off with plenty of soap and water.[10][11]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Conclusion

This compound (CAS 938-45-4) is a functionally rich aromatic ketone with significant value as a synthetic intermediate. Its well-defined physicochemical properties, accessible synthesis via the Fries Rearrangement, and versatile reactivity make it a strategic resource for researchers in drug discovery, materials science, and cosmetic development. A thorough understanding of its analytical profile and adherence to rigorous safety protocols are essential for leveraging its full potential in creating novel and valuable chemical entities.

References

-

This compound, min 97%, 1 gram. G-Biosciences. [Link]

-

Safety Data Sheet - 2-Hydroxy-2-methylpropiophenone. Watson International. [Link]

-

This compound 98.0+%, TCI. Fisher Scientific. [Link]

-

2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068. PubChem. [Link]

-

2''''- Hydroxy-5''''-methyl Propiophenone938-45-4. IndiaMART. [Link]

-

The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. ResearchGate. [Link]

-

Reaction Mechanism of Fries Rearrangement. Physics Wallah. [Link]

-

Preparation of hydroxyacetophenones via the Fries rearrangement. A: General scheme of the Fries rearrangement of aromatic esters. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2 -Hydroxy-5 -methylpropiophenone 95 938-45-4 [sigmaaldrich.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 938-45-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Fries重排 [sigmaaldrich.com]

- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-5'-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2'-Hydroxy-5'-methylpropiophenone (CAS No. 938-45-4), a key aromatic ketone intermediate. While this compound is recognized for its utility in organic synthesis, a consolidated resource detailing its fundamental physical characteristics is essential for its effective application in research and development. This document collates available data on its key physical parameters and outlines standardized experimental protocols for their determination. The guide is intended to serve as a practical resource for scientists and professionals engaged in chemical synthesis, materials science, and drug discovery, enabling a deeper understanding of the compound's behavior and facilitating its use in various applications.

Introduction

This compound, also known as 2-propionyl-p-cresol, is an aromatic organic compound with the chemical formula C₁₀H₁₂O₂. Its structure, featuring a propiophenone core with hydroxyl and methyl substituents on the phenyl ring, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. A thorough understanding of its physical properties is paramount for its handling, reaction optimization, and the characterization of its derivatives. This guide provides a detailed examination of these properties, grounded in available data and established analytical techniques.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various physical and chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | Sigma-Aldrich |

| Molecular Weight | 164.20 g/mol | Sigma-Aldrich |

| Appearance | Light yellow to yellow to orange clear liquid | TCI Chemicals |

| Melting Point | 2 °C | CAS Common Chemistry, TCI Chemicals |

| Boiling Point | 124 °C | CAS Common Chemistry |

| Density | 1.070 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.545 | Sigma-Aldrich |

| Flash Point | > 110 °C | Sigma-Aldrich |

Solubility Profile

Expected Solubility:

-

High Solubility: Expected in common organic solvents such as acetone, ethanol, methanol, diethyl ether, and ethyl acetate, owing to the "like dissolves like" principle where the nonpolar regions of the molecule can interact favorably with these solvents.

-

Limited Solubility: Expected in highly polar solvents like water. The nonpolar aromatic ring and alkyl chain are likely to dominate its interaction with water, leading to low miscibility.

-

Solubility in Nonpolar Solvents: Expected to be soluble in nonpolar solvents like hexane and toluene, due to the significant nonpolar surface area of the molecule.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of a liquid organic compound like this compound is crucial for its application in synthesis and formulation.

Objective: To determine the qualitative solubility of this compound in a panel of common laboratory solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Graduated pipettes

-

Vortex mixer

-

Solvents: Water, Ethanol, Methanol, Acetone, Diethyl Ether, Toluene, Hexane

Procedure:

-

Sample Preparation: Add 0.1 mL of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30 seconds.

-

Observation: Observe the mixture for the formation of a single, clear phase (soluble), two distinct phases (insoluble), or partial dissolution (partially soluble).

-

Incremental Addition: If the compound appears to be dissolving, continue adding the solvent in 1 mL increments up to a total of 5 mL, observing for complete dissolution at each step.

-

Record Keeping: Meticulously record the observations for each solvent.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of this compound. While experimental spectra for this specific compound are not widely available, the following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the substituted phenyl ring. The splitting patterns will be indicative of their ortho, meta, and para relationships.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on concentration and temperature, corresponding to the phenolic -OH group.

-

Ethyl Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the δ 2.5-3.0 ppm and δ 1.0-1.5 ppm regions, respectively.

-

Methyl Proton: A singlet in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the methyl group on the aromatic ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-210 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.

-

Ethyl Carbons: Two signals in the aliphatic region for the CH₂ and CH₃ groups.

-

Methyl Carbon: A signal in the aliphatic region for the C-CH₃ group.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and bulb

-

Small vial

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum: Set the appropriate acquisition parameters (e.g., spectral width, pulse angle, relaxation delay) and acquire the ¹H NMR spectrum.

-

Acquisition of ¹³C Spectrum: Following the ¹H acquisition, set the parameters for a proton-decoupled ¹³C NMR experiment and acquire the spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

-

C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ characteristic of an aromatic ketone.

-

C=C Stretches (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer with a salt plate (e.g., NaCl or KBr) sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Dropper or pipette

Procedure:

-

Background Spectrum: Record a background spectrum of the empty salt plate or the clean ATR crystal.

-

Sample Application:

-

Salt Plate Method: Place a small drop of the liquid sample onto one salt plate and carefully place the second salt plate on top, creating a thin film.

-

ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and dry them completely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks: Expect fragmentation patterns characteristic of aromatic ketones, such as cleavage at the acyl group, leading to fragments corresponding to the benzoyl cation and its derivatives, as well as loss of the ethyl group.

Objective: To determine the molecular weight and fragmentation pattern of this compound and to assess its purity.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

Instrument Setup: Set the GC-MS parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization mode, mass range).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation and Detection: The compound will be vaporized, separated on the GC column, and then ionized and detected by the mass spectrometer.

-

Data Analysis: Analyze the resulting chromatogram to assess purity and the mass spectrum of the peak corresponding to this compound to determine its molecular weight and fragmentation pattern.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound was not available in the searched resources, information from structurally similar compounds suggests the following precautions:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided standardized protocols for the experimental determination of these and other key characteristics. While a comprehensive set of experimental data for this specific compound is not fully available in the public domain, the information and methodologies presented herein offer a robust framework for its safe and effective use in a research and development setting. The provided protocols are designed to be self-validating and adhere to established principles of scientific integrity, ensuring that researchers can confidently characterize this important chemical intermediate.

References

-

CAS Common Chemistry. (n.d.). 1-(2-Hydroxy-5-methylphenyl)-1-propanone. Retrieved from [Link]

2'-Hydroxy-5'-methylpropiophenone chemical structure

An In-depth Technical Guide to 2'-Hydroxy-5'-methylpropiophenone: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry. As a member of the hydroxyaryl ketone family, it serves as a versatile intermediate for the synthesis of more complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical agents. This guide provides a detailed examination of its chemical structure, physicochemical properties, and a comprehensive overview of its synthesis, with a primary focus on the mechanistic principles of the Fries rearrangement. Furthermore, it outlines a systematic approach to its analytical characterization and discusses its established and potential applications for researchers in chemistry and drug development.

Introduction and Chemical Identity

This compound, also known by its synonym 2-Propionyl-p-cresol, is an organic compound characterized by a propiophenone backbone substituted with a hydroxyl group at the ortho-position (2') and a methyl group at the para-position (5') relative to the propionyl group.[1][2] This specific arrangement of functional groups—a phenolic hydroxyl, a ketone, and an alkyl-substituted aromatic ring—makes it a valuable building block in organic synthesis. The intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen is a key structural feature that influences its physical and chemical properties.

Its unique structure makes it an important precursor for pharmaceuticals and other specialty chemicals. The hydroxyaryl ketone motif is a common scaffold in a variety of biologically active molecules. Understanding the synthesis and reactivity of this compound is therefore crucial for chemists aiming to develop novel compounds.

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 938-45-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Density | 1.070 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 | |

| Purity | Typically available at ≥95-98% | [1][2] |

| SMILES String | CCC(=O)c1cc(C)ccc1O | |

| InChI Key | CXZJBPYDVCLMFX-UHFFFAOYSA-N | |

| Hazard Classification | Acute Toxicity 4 (Oral), GHS07 (Warning) | |

| Hazard Statement | H302: Harmful if swallowed |

Synthesis: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is most effectively achieved through the Fries rearrangement .[4] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[5] The direct Friedel-Crafts acylation of phenols is often unsuccessful as it tends to yield the ester product rather than the desired ketone.[4] Therefore, a two-step process involving ester formation followed by a Fries rearrangement is the preferred industrial and laboratory method.[6]

Mechanistic Principles

The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to both the carbonyl oxygen and the phenolic oxygen of the starting ester (p-cresyl propionate).[5] This complex then dissociates to form a highly reactive acylium ion intermediate.[5] The acylium ion subsequently acts as an electrophile, attacking the activated aromatic ring. The final product is liberated upon aqueous workup and hydrolysis.[5]

Caption: Mechanism of the Fries Rearrangement for synthesizing this compound.

Regioselectivity

The Fries rearrangement can yield both ortho- and para-acylated products. The reaction conditions, particularly temperature, play a critical role in determining the product ratio.[4][7]

-

Low Temperatures (e.g., <60 °C): Favor the formation of the para-isomer. This is considered the kinetically controlled product.[7]

-

High Temperatures (e.g., >160 °C): Favor the formation of the ortho-isomer. The ortho-product can form a stable bidentate chelate with the aluminum catalyst, making it the thermodynamically more stable product.[4][7]

For the synthesis of this compound (the ortho-acylated product), higher reaction temperatures are required.

Representative Experimental Protocol

This protocol describes a two-step synthesis starting from p-cresol.

Step 1: Synthesis of p-Cresyl Propionate (Esterification)

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1.0 eq), triethylamine (1.2 eq) as a base, and a suitable aprotic solvent like dichloromethane.

-

Acylation: Cool the mixture in an ice bath to 0-5 °C. Add propionyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of p-cresol.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude p-cresyl propionate can often be used in the next step without further purification. If necessary, purify by vacuum distillation.

Step 2: Fries Rearrangement to this compound

-

Catalyst Setup: In a reaction vessel inerted with nitrogen, place anhydrous aluminum chloride (AlCl₃, approx. 1.5-2.0 eq).

-

Reactant Addition: Add the p-cresyl propionate (1.0 eq) dropwise to the AlCl₃ at room temperature. An exothermic reaction will occur, forming a thick paste.

-

Heating: Heat the reaction mixture to approximately 160-170 °C. This high temperature is crucial to favor the formation of the desired ortho-isomer.[7] Maintain this temperature for 1-2 hours.

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature, then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex and liberates the phenolic product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic extracts.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach.

Caption: Standard analytical workflow for the characterization of this compound.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons, the phenolic -OH (a broad singlet, typically downfield), the methyl group on the ring, and the ethyl group of the propionyl chain (a quartet and a triplet). The intramolecular hydrogen bonding will shift the phenolic proton significantly downfield.

-

¹³C NMR: The spectrum will display 10 unique carbon signals, including a characteristic downfield signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons (some quaternary, some protonated), and signals for the aliphatic methyl and ethyl carbons.

-

FT-IR Spectroscopy: Key vibrational bands will include a broad O-H stretch for the phenol (around 3000-3400 cm⁻¹), a sharp C=O stretch for the ketone (around 1650 cm⁻¹, lowered from the usual ~1715 cm⁻¹ due to conjugation and hydrogen bonding), and C-H stretches for aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic cleavages around the carbonyl group.

Applications in Research and Development

While primarily cataloged as an organic building block for research purposes, the true value of this compound for drug development professionals lies in its potential as a versatile precursor.[2] The hydroxyaryl ketone scaffold is central to many classes of pharmacologically active compounds.

-

Synthesis of Flavonoids and Chalcones: Hydroxyaryl ketones are key starting materials for the Claisen-Schmidt condensation reaction to produce chalcones, which are precursors to a wide array of flavonoids. Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

-

Precursor for Heterocyclic Chemistry: The ketone and adjacent hydroxyl group can participate in cyclization reactions with various reagents to form heterocyclic systems like chromones, coumarins, and benzofurans, which are privileged structures in medicinal chemistry.

-

Intermediate for API Synthesis: It can serve as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) where a substituted phenolic ketone moiety is required.

Conclusion

This compound is a valuable chemical intermediate whose synthesis is a classic illustration of the powerful Fries rearrangement. A thorough understanding of its synthesis, including the mechanistic factors that control regioselectivity, is essential for its efficient production. Its characterization relies on a standard suite of analytical techniques that confirm its unique structural features. For researchers in medicinal chemistry and drug discovery, this compound represents not just a simple ketone, but a gateway to complex and potentially bioactive molecules, making it a subject of continued relevance in synthetic chemistry.

References

- TCI Chemicals. (n.d.). This compound | 938-45-4. Retrieved from TCI Chemicals website. [URL: https://www.tcichemicals.com/US/en/p/H1494]

- Sigma-Aldrich. (n.d.). This compound 95%. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s454257]

- HDH Synthesis. (n.d.). This compound, min 97%, 1 gram. Retrieved from HDH Synthesis website. [URL: https://hdhsynthesis.com/2-hydroxy-5-methylpropiophenone-min-97-1-gram.html]

- Sigma-Aldrich. (n.d.). 2-Hydroxy-2-methylpropiophenone 97%. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/405655]

- Santa Cruz Biotechnology. (n.d.). 2′-Hydroxy-5′-methylpropiophenone, CAS 938-45-4. Retrieved from Santa Cruz Biotechnology website. [URL: https://www.scbt.com/p/2-hydroxy-5-methylpropiophenone-cas-938-45-4]

- ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone synthesis. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.com/synthesis/7473-98-5.htm]

- Sigma-Aldrich. (n.d.). Fries Rearrangement. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-explorer/fries-rearrangement]

- ChemicalBook. (n.d.). 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705574.htm]

- Wikipedia. (n.d.). Fries rearrangement. Retrieved from Wikipedia website. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology Chinese website. [URL: https://www.scbt.com/cn/p/2-hydroxy-5-methylpropiophenone-cas-938-45-4]

- Alfa Chemistry. (n.d.). CAS 7473-98-5 2-Hydroxy-2-methylpropiophenone. Retrieved from Alfa Chemistry website. [URL: https://www.alfa-chemistry.com/cas_7473-98-5.htm]

- Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal website. [URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm]

- ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone: properties and applications. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.

- Wiley-VCH. (n.d.). 2-Hydroxy-2-methylpropiophenone. SpectraBase. Retrieved from SpectraBase website. [URL: https://spectrabase.com/spectrum/82BkUm7YJwe]

- Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Retrieved from Thermo Fisher Scientific website. [URL: https://www.thermofisher.com/us/en/home/references/organic-reactions/fries-rearrangement.html]

- AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from AMI Scientific website. [URL: https://www.amiscientific.com/2-hydroxy-5-methylpropiophenone-cas-938-45-4-5g.html]

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylacetophenone. PubChem Compound Database. Retrieved from PubChem website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15068]

- Google Patents. (n.d.). EP2297076A1 - Process for the preparation of aromatic alpha-hydroxy ketones. Retrieved from Google Patents website. [URL: https://patents.google.

- Guidechem. (n.d.). 2-Hydroxy-2-methylpropiophenone 7473-98-5 wiki. Retrieved from Guidechem website. [URL: https://www.guidechem.com/wiki/2-hydroxy-2-methylpropiophenone-7473-98-5.html]

- Liu, Y., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Polymers, 13(18), 3136. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472739/]

- LookChem. (n.d.). Cas 7473-98-5,2-Hydroxy-2-methylpropiophenone. Retrieved from LookChem website. [URL: https://www.lookchem.com/cas-747/7473-98-5.html]

- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from Physics Wallah website. [URL: https://www.pw.live/chemistry-concepts/fries-rearrangement]

- Synquest Labs. (n.d.). 2-Hydroxy-2-methylpropiophenone Safety Data Sheet. Retrieved from Synquest Labs website. [URL: https://www.synquestlabs.com/sds/4017-4-40]

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-methyl-1-phenylpropan-1-one. PubChem Compound Database. Retrieved from PubChem website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81984]

- ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone(7473-98-5) MS spectrum. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.com/spectrum/7473-98-5_ms.htm]

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from ResearchGate website. [URL: https://www.researchgate.net/figure/The-1-H-NMR-and-13-C-NMR-spectra-of-N-2-hydroxy-5-nitrophenyl-formamide_fig2_359392273]

- ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from ResearchGate website. [URL: https://www.researchgate.net/publication/230873155_Experimental_and_theoretical_infrared_spectra_of_2-hydroxy-2-methyl-1-phenylpropan-1-one_A_DFT_study]

Sources

- 1. This compound | 938-45-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. Fries Rearrangement | Thermo Fisher Scientific - NL [thermofisher.com]

- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

solubility of 2'-Hydroxy-5'-methylpropiophenone in organic solvents

An In-depth Technical Guide to the Solubility of 2'-Hydroxy-5'-methylpropiophenone in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will delve into the theoretical framework, provide a robust experimental protocol for empirical determination, and offer a predicted solubility profile based on molecular structure analysis.

Introduction: The Importance of Solubility Profiling

This compound (CAS No. 938-45-4) is an organic compound featuring a propiophenone core structure substituted with hydroxyl and methyl groups on the phenyl ring. Understanding its solubility in various organic solvents is paramount for a wide range of applications, including organic synthesis, purification via crystallization, formulation development, and analytical method design. A precise solubility profile enables scientists to select appropriate solvent systems, optimize reaction conditions, ensure homogeneity in formulations, and achieve desired purity levels. This guide serves as a practical resource for predicting and experimentally verifying the solubility of this compound.

Physicochemical Profile and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. The molecular structure of this compound dictates its polarity, hydrogen bonding capacity, and potential for van der Waals interactions, which are the primary forces governing its behavior in different solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 938-45-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Physical State | Liquid (at 20°C) | |

| Appearance | Light yellow to Yellow to Orange clear liquid | |

| Density | 1.070 g/mL (at 25 °C) | [1] |

| Refractive Index | n20/D 1.545 - 1.55 | [1] |

| Melting Point | 2 °C |

Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic feature that favors interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

-

Hydroxyl Group (-OH): As a polar, protic group, the phenolic hydroxyl is capable of acting as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar protic solvents like alcohols.

-

Ketone Group (C=O): The carbonyl group is polar and aprotic. It can act as a hydrogen bond acceptor, contributing to solubility in both protic and aprotic polar solvents through dipole-dipole interactions.

-

Alkyl Groups (-CH₃, -CH₂CH₃): The methyl and ethyl groups are nonpolar and increase the molecule's overall lipophilicity, enhancing its affinity for nonpolar solvents.

The presence of both polar (hydroxyl, ketone) and nonpolar (aromatic ring, alkyl chains) moieties makes this compound an amphiphilic molecule. Its solubility will therefore be a balance of these competing characteristics, governed by the widely applied principle of "like dissolves like."[2][3]

Theoretical Principles and Predicted Solubility Profile

The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] Based on this, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with both the hydroxyl and ketone groups of the solute leads to strong solute-solvent interactions. |

| Polar Aprotic | Acetone, DMSO, THF | High to Moderate | Strong dipole-dipole interactions between the solvent and the solute's ketone group are the primary driving force. The solvent can also accept a hydrogen bond from the solute's hydroxyl group. |

| Nonpolar | Hexane, Toluene | Low to Moderate | While the aromatic ring and alkyl groups have an affinity for nonpolar solvents, the highly polar hydroxyl and ketone groups limit overall solubility. Toluene may show slightly better solvency than hexane due to potential π-π interactions. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and can effectively solvate the less polar parts of the molecule, but it does not engage in hydrogen bonding, which limits its interaction with the hydroxyl group. |

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical testing is essential for quantitative assessment. The following is a standardized, self-validating protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes or glass syringes

-

HPLC or UV-Vis spectrophotometer

-

Centrifuge

-

Glass vials with screw caps

Equilibrium Shake-Flask Method (Quantitative)

This method is considered a gold standard for determining equilibrium solubility.[4]

-

Preparation: Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

-

Sample Extraction: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. Be cautious not to disturb the undissolved solute.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.

Safety and Handling

When handling this compound and organic solvents, adherence to standard laboratory safety protocols is crucial.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: All experimental work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed hazard information and handling procedures.[5] Incompatible materials may include strong oxidizing agents, bases, and acid chlorides.[5]

Conclusion

The solubility of this compound is a critical parameter dictated by its amphiphilic molecular structure. While it is predicted to be highly soluble in polar solvents, particularly those capable of hydrogen bonding, its solubility in nonpolar media is expected to be limited. This guide provides both the theoretical foundation for these predictions and a robust, step-by-step experimental protocol for their empirical validation. By applying these principles and methods, researchers can confidently select and optimize solvent systems for their specific applications, ensuring efficiency and success in their scientific endeavors.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- This compound 95. Sigma-Aldrich.

- Experiment: Solubility of Organic & Inorganic Compounds. University Chemistry Document.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Educational Chemistry Document.

- Solubility experimental methods. Slideshare.

- SAFETY DATA SHEET for 2'-Hydroxy-5'-methylacetophenone. Thermo Fisher Scientific.

- Solubility of organic compounds. Khan Academy.

- This compound. TCI Chemicals.

Sources

A Technical Guide to the Spectral Analysis of 2'-Hydroxy-5'-methylpropiophenone

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2'-Hydroxy-5'-methylpropiophenone, a key aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven insights. The methodologies and interpretations presented herein are designed to serve as a robust reference for the characterization and analysis of this compound.

Molecular Structure and Overview

This compound possesses a chemical structure characterized by a propiophenone backbone with a hydroxyl and a methyl group substituted on the phenyl ring. This substitution pattern gives rise to a unique spectral fingerprint, which is crucial for its unambiguous identification and characterization in various matrices.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on established chemical shift principles and data from structurally analogous compounds.

1.1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~11-12 | Singlet (broad) | 1H |

| Ar-H (position 6') | ~7.5 | Singlet | 1H |

| Ar-H (position 4') | ~7.1 | Doublet | 1H |

| Ar-H (position 3') | ~6.8 | Doublet | 1H |

| -CH₂- (propionyl) | ~3.0 | Quartet | 2H |

| -CH₃ (phenyl) | ~2.3 | Singlet | 3H |

| -CH₃ (propionyl) | ~1.2 | Triplet | 3H |

Interpretation and Rationale:

-

The phenolic hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding with the adjacent carbonyl group, resulting in a downfield chemical shift.

-

The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

The methylene protons of the propionyl group are adjacent to the carbonyl group and a methyl group, leading to a quartet.

-

The terminal methyl protons of the propionyl group will appear as a triplet due to coupling with the adjacent methylene group.

1.2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | ~205 |

| C-2' (Ar-C-OH) | ~160 |

| C-5' (Ar-C-CH₃) | ~138 |

| C-1' (Ar-C-C=O) | ~125 |

| C-6' (Ar-CH) | ~130 |

| C-4' (Ar-CH) | ~128 |

| C-3' (Ar-CH) | ~118 |

| -CH₂- (propionyl) | ~35 |

| -CH₃ (phenyl) | ~20 |

| -CH₃ (propionyl) | ~8 |

Interpretation and Rationale:

-

The carbonyl carbon is the most deshielded, appearing at the lowest field.[1]

-

The aromatic carbons attached to the electron-withdrawing hydroxyl and carbonyl groups are shifted downfield.[2]

-

The aliphatic carbons of the propionyl and methyl groups appear at higher fields.

1.3: Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1: Predicted IR Spectral Data

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (aryl ketone) | 1650-1690 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-H bend (aromatic) | 750-900 | Strong |

Interpretation and Rationale:

-

The broad O-H stretching band is indicative of the hydrogen-bonded phenolic hydroxyl group.[3]

-

The strong absorption in the 1650-1690 cm⁻¹ region is characteristic of the conjugated aryl ketone carbonyl group.[3]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

2.2: Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the major absorption bands.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

3.1: Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 164, corresponding to its molecular weight.

Major Predicted Fragment Ions:

| m/z | Proposed Fragment Ion | Structure |

| 164 | Molecular Ion [M]⁺˙ | [C₁₀H₁₂O₂]⁺˙ |

| 135 | [M - C₂H₅]⁺ | [HOC₆H₃(CH₃)CO]⁺ |

| 107 | [HOC₆H₃(CH₃)]⁺ | |

| 77 | [C₆H₅]⁺ |

Fragmentation Pathways:

The primary fragmentation pathway for propiophenones is typically α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group.[4]

-

α-Cleavage: The molecular ion can undergo cleavage of the ethyl group to form a stable acylium ion at m/z 135.

-

Further Fragmentation: The acylium ion can then lose a molecule of carbon monoxide (CO) to form an ion at m/z 107. Loss of the entire acyl group can also lead to a phenyl cation at m/z 77.

3.2: Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Ionization:

-

Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Part 4: Visualizations and Workflows

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Sources

An In-Depth Technical Guide to the Synthesis of 2'-Hydroxy-5'-methylpropiophenone

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. testbook.com [testbook.com]

- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. scribd.com [scribd.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Foundational Profile of 2'-Hydroxy-5'-methylpropiophenone

An In-depth Technical Guide to the Research Applications of 2'-Hydroxy-5'-methylpropiophenone

Introduction: The Strategic Importance of Hydroxyaryl Ketones

This compound, CAS No. 938-45-4, is an aromatic ketone that belongs to the hydroxyaryl ketone family.[1] While seemingly a simple molecule, its true value in research and development lies in its functionality as a versatile and strategic building block. The molecule incorporates a nucleophilic phenolic hydroxyl group and an electrophilic ketone, ortho-positioned to each other, along with a methyl group on the phenyl ring. This specific arrangement of functional groups makes it an ideal precursor for synthesizing more complex molecular architectures, particularly substituted chalcones and their corresponding heterocyclic derivatives, which are of significant interest in medicinal chemistry and drug discovery.[2][3][4] This guide will elucidate the synthesis, characterization, and key research applications of this compound, providing actionable protocols and mechanistic insights for researchers in organic synthesis and drug development.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and analysis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 938-45-4 | [1][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [5] |

| Molecular Weight | 164.20 g/mol | [5] |

| Synonyms | 2-Propionyl-p-cresol | [5] |

| Appearance | Light yellow to orange clear liquid | |

| Density | ~1.070 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.545 | |

| Boiling Point | >110 °C (closed cup) |

Predicted Spectroscopic Features: Interpreting spectral data is crucial for reaction monitoring and product verification. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

| Technique | Expected Features |

| ¹H-NMR | - Aromatic Protons: Signals in the δ 6.8-7.5 ppm range. - Phenolic -OH: A broad singlet, chemical shift variable depending on solvent and concentration. - -CH₂- (ethyl): A quartet around δ 2.8-3.0 ppm. - -CH₃ (ethyl): A triplet around δ 1.1-1.3 ppm. - -CH₃ (ring): A singlet around δ 2.2-2.4 ppm. |

| ¹³C-NMR | - Carbonyl (C=O): Signal in the δ 200-205 ppm region. - Aromatic Carbons: Multiple signals between δ 115-160 ppm. - -CH₂- (ethyl): Signal around δ 35-40 ppm. - -CH₃ (ethyl): Signal around δ 8-12 ppm. - -CH₃ (ring): Signal around δ 20-22 ppm. |

| FTIR (cm⁻¹) | - O-H Stretch: Broad band from 3100-3500 (phenolic hydroxyl). - C-H Stretch: Aromatic (~3050) and Aliphatic (2850-2980). - C=O Stretch: Strong absorption band around 1640-1660 (conjugated ketone). - C=C Stretch: Aromatic ring stretches around 1500-1600. - C-O Stretch: Around 1200-1300. |

Synthesis and Purification: The Fries Rearrangement

The most common and industrially relevant synthesis of 2'-hydroxyaryl ketones is the Fries Rearrangement .[6] This reaction involves the intramolecular rearrangement of a phenolic ester (in this case, p-cresyl propionate) to the corresponding hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8]

The reaction mechanism proceeds via the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester.[6][8] This electrophilic acylium ion then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures favor the thermodynamically more stable ortho product, which can form a stable chelate with the aluminum catalyst, whereas lower temperatures favor the kinetically controlled para product.[6][7]

Caption: Fries Rearrangement for synthesis of this compound.

Experimental Protocol: Synthesis via Fries Rearrangement

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubber (HCl gas is evolved), and a magnetic stirrer. Ensure all glassware is oven-dried.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a suitable solvent (e.g., nitrobenzene or perform neat). Cool the mixture in an ice bath to 0-5 °C.

-

Addition: Add p-cresyl propionate (1.0 eq) dropwise via the dropping funnel to the stirred suspension of AlCl₃ over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly raise the temperature to 120-140 °C. The higher temperature favors the formation of the desired ortho-isomer. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, 5% NaOH solution (to remove any unreacted phenol), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Section 2: HMP as a Gateway to Chalcones: Synthesis and Biological Significance

The primary and most powerful application of this compound is as a precursor for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These molecules are renowned for their broad spectrum of biological activities.[4][9][10]

The Claisen-Schmidt Condensation: Mechanism and Control

Chalcones are synthesized via a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation .[3][10] In this reaction, this compound is reacted with an appropriate aromatic aldehyde. The base (e.g., KOH or NaOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Caption: General workflow for Claisen-Schmidt condensation to synthesize chalcones.

Protocol: Synthesis of a Model Chalcone from HMP

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

-

Catalyst Addition: While stirring at room temperature, add an aqueous solution of potassium hydroxide (40-50%) dropwise. A color change and/or the formation of a precipitate is often observed.

-

Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC until the starting materials are consumed.

-

Isolation: Pour the reaction mixture into a beaker of ice-cold water acidified with dilute HCl. The chalcone product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the final product.

Pharmacological Landscape of HMP-Derived Chalcones

The true potential of this compound is realized in the diverse bioactivities of the chalcones it helps create. The substituents on the second aromatic ring (from the aldehyde) can be varied endlessly, allowing for the creation of large libraries of compounds for screening.

-

Antimicrobial and Antifungal Applications: The chalcone scaffold is a "privileged structure" in antimicrobial research.[10] Derivatives have shown potent activity against a range of pathogens, including multi-drug resistant bacteria like MRSA and various fungal strains.[11][12][13] The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in essential microbial enzymes or proteins, leading to cell death.

-

Anti-inflammatory Potential: Many chalcone derivatives exhibit significant anti-inflammatory properties.[2][4] Their mechanism often involves the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways like NF-κB.[4]

-

Anticancer and Cytotoxic Activity: A vast body of research demonstrates the potential of chalcones as anticancer agents.[9] They can induce apoptosis, inhibit cell proliferation, and disrupt angiogenesis through various mechanisms, making them attractive leads for oncology drug development.

-

Other Emerging Activities: The pharmacological scope of chalcones is continually expanding, with studies reporting antioxidant, antidiabetic, neuroprotective, and enzyme inhibitory (e.g., MAO-B) activities.[3][4]

Section 3: Advanced Applications in Heterocyclic Chemistry

Beyond chalcones, this compound is a stepping stone to a rich variety of heterocyclic compounds. The HMP-derived chalcones, with their reactive α,β-unsaturated ketone system, are ideal substrates for cyclization reactions.

From Chalcones to Value-Added Heterocycles

By reacting the chalcone intermediate with various binucleophiles, researchers can construct a wide array of five- and six-membered heterocyclic rings, which form the core of many pharmaceutical agents.

-

Pyrazolines: Reaction with hydrazine hydrate yields pyrazolines.

-

Flavones: Intramolecular cyclization and oxidation of o-hydroxy chalcones can lead to flavones, another class of compounds with significant biological activity.[2]

-

Pyrimidines: Condensation with urea or thiourea can produce dihydropyrimidine derivatives.

Caption: HMP as a precursor for heterocyclic synthesis via a chalcone intermediate.

Protocol: Synthesis of a Pyrazoline Derivative

-

Setup: In a round-bottom flask, dissolve the HMP-derived chalcone (1.0 eq) in glacial acetic acid or ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution.

-

Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pyrazoline derivative.

Section 4: Analytical and Quality Control Protocols

Rigorous analytical validation is essential to confirm the identity and purity of synthesized compounds.

Spectroscopic Verification

The identity of this compound and its derivatives must be confirmed using a suite of spectroscopic techniques. The expected data (as outlined in Section 1.2) should be compared against experimental results. Discrepancies may indicate impurities or an incorrect structure.

Chromatographic Purity Assessment (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for determining the purity of the final compound.

General Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total peak area. A purity level of >98% is typically desired for compounds intended for biological screening.

Section 5: Future Directions and Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its primary value is as a readily accessible and highly versatile scaffold. Future research will likely focus on:

-

Combinatorial Chemistry: Using HMP in high-throughput synthesis to generate large, diverse libraries of chalcones and heterocycles for screening against new biological targets.

-

Green Chemistry: Developing more environmentally benign catalytic systems for the Fries rearrangement and Claisen-Schmidt condensation, potentially using solid acid catalysts or microwave-assisted synthesis.[8][14]

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of HMP-derived compounds to optimize their potency and selectivity for specific biological targets, leading to the development of new drug candidates.

References

-

Struchem. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

Payá, M., et al. (1993). Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. PubMed. Retrieved from [Link]

-

Joshi, K. T., Pancholi, A. M., & Rai, R. K. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3). Retrieved from [Link]

-

Szałek, E., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-